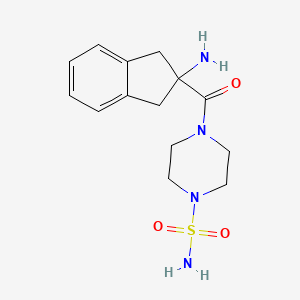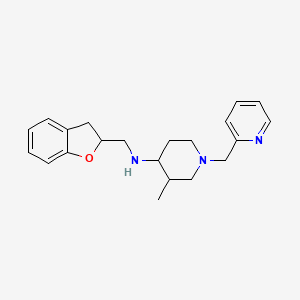![molecular formula C13H22N2S B7639928 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine, also known as CPP-115, is a synthetic compound that has been gaining attention in scientific research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.
作用機序
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine works by inhibiting GABA transaminase, which is responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can have various effects on neurotransmission. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can have anxiolytic, anticonvulsant, and analgesic effects. Additionally, GABA is involved in the reward pathway of the brain, and increasing GABA levels may reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have various effects on neurotransmission. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise manipulation of GABA levels in the brain. Additionally, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for GABA transaminase inhibition, it may interact with other enzymes or receptors in the brain.
将来の方向性
There are many potential future directions for research on 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine. One area of interest is in its potential for treating addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential for treating various types of addiction. Additionally, further research could explore the potential of this compound for treating cognitive disorders, such as Alzheimer's disease and schizophrenia. Finally, research could explore the potential of this compound for treating other neurological disorders, such as epilepsy and anxiety disorders.
Conclusion
This compound is a synthetic compound that has been gaining attention in scientific research for its potential therapeutic applications. It is a potent and selective inhibitor of GABA transaminase, which can increase GABA levels in the brain. This compound has been shown to have anxiolytic, anticonvulsant, and analgesic effects, as well as potential for treating addiction and cognitive disorders. While there are some limitations to its use in lab experiments, this compound has many potential future directions for research.
合成法
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine can be synthesized through a series of chemical reactions. The starting material is cyclopropylamine, which is reacted with 2-bromoacetone to form 1-cyclopropylpropan-2-one. This intermediate is then reacted with 3-(4-methyl-1,3-thiazol-2-yl)propylamine to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
科学的研究の応用
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been studied for its potential in treating addiction, as GABA is involved in the reward pathway of the brain. Additionally, this compound has been studied for its potential in treating cognitive disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-3-12(11-6-7-11)14-8-4-5-13-15-10(2)9-16-13/h9,11-12,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFWPQKPDSJUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)NCCCC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)

![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)


![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)